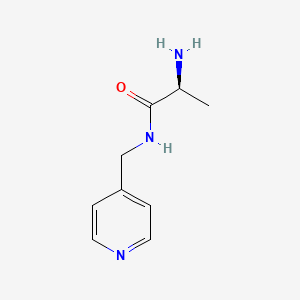

(S)-2-Amino-N-pyridin-4-ylmethyl-propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-2-4-11-5-3-8/h2-5,7H,6,10H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZWEGZYRKINND-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Chemical Derivatization of S 2 Amino N Pyridin 4 Ylmethyl Propionamide

Stereoselective Synthetic Pathways for (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide

Achieving the desired (S)-stereochemistry at the α-carbon is the most critical challenge in the synthesis of the target compound. Several major strategies are employed to control this stereocenter, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of the (S)-alanine core of the target molecule, auxiliaries such as Evans' oxazolidinones or pseudoephedrine are commonly considered.

The general process involves acylating the chiral auxiliary with propionyl chloride, followed by stereoselective α-amination or alkylation of the resulting enolate. For instance, an N-propionyl oxazolidinone can be subjected to electrophilic azidation, followed by reduction to install the amino group with high diastereoselectivity. nih.gov Subsequent cleavage of the auxiliary, typically via hydrolysis or aminolysis, releases the chiral α-amino acid precursor, which can then be coupled with 4-(aminomethyl)pyridine (B121137).

| Chiral Auxiliary Type | Key Features | Typical Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Highly predictable stereochemical outcome based on the substitution pattern of the auxiliary. Provides a rigid scaffold for diastereoselective enolate reactions. | LiOH/H₂O₂; LiAlH₄; Aminolysis |

| Pseudoephedrine Amides | Forms a stable chelated enolate that directs alkylating agents to the opposite face. Can be removed under mild conditions. | Mild acid or base hydrolysis |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Used with nickel(II) complexes to facilitate the asymmetric synthesis of α-amino acids via alkylation of a glycine (B1666218) Schiff base complex. mdpi.com | Acid hydrolysis to break down the complex |

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key catalytic strategies applicable to the synthesis of this compound include the asymmetric hydrogenation of a dehydroamino acid precursor or the direct catalytic asymmetric amination of a suitable propionamide (B166681) derivative.

For example, a precursor such as (Z)-2-acetamido-N-(pyridin-4-ylmethyl)but-2-enamide could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Rh-DuPhos). This reaction can deliver the desired (S)-enantiomer with very high enantiomeric excess (ee). Another modern approach is the use of biocatalysis, where enzymes like transaminases can convert a ketone precursor into the desired chiral amine with exceptional stereoselectivity under mild, aqueous conditions. researchgate.net

| Catalytic Method | Catalyst/Enzyme | General Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., DuPhos, BINAP) | N-acyl dehydroamino acid/amide | High enantioselectivity and turnover numbers |

| Biocatalytic Transamination | ω-Transaminases (e.g., ATA-117 for (R), ATA-113 for (S)) researchgate.net | α-keto acid/amide | Environmentally benign (green chemistry), operates in aqueous media, extremely high selectivity researchgate.net |

| Phase Transfer Catalysis | Chiral Cinchona alkaloid derivatives | Glycine Schiff base | Enables asymmetric alkylation under basic conditions |

When a stereoselective synthesis is not employed, a racemic mixture of 2-Amino-N-pyridin-4-ylmethyl-propionamide can be produced and subsequently separated into its constituent enantiomers. This process is known as resolution.

Chromatographic resolution involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov

Crystallization-based resolution is another common technique. It typically involves reacting the racemic amine with a chiral resolving agent (a pure enantiomer of another chiral acid, like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows one to be selectively crystallized from solution. nih.govresearchgate.net After separation, the resolving agent is removed to yield the enantiomerically pure target compound. Preferential crystallization, where one enantiomer crystallizes from a supersaturated solution of the racemate, is also a possibility if the compound forms a conglomerate. mdpi.com

Precursor Chemistry and Strategic Starting Material Considerations in Design

The most direct synthetic design (a convergent synthesis) for this compound involves the coupling of two key precursors: an activated form of (S)-alanine and 4-(aminomethyl)pyridine.

(S)-Alanine Precursor: The α-amino group of (S)-alanine must be protected to prevent side reactions during amide bond formation. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid is then activated, for example, by conversion to an acid chloride or by using peptide coupling reagents like HATU or EDC/HOBt. The choice of enantiomerically pure (S)-alanine as a starting material is often the most cost-effective and straightforward approach, leveraging the "chiral pool" of readily available natural amino acids.

4-(Aminomethyl)pyridine Precursor: This precursor is commercially available. It serves as the nucleophile that attacks the activated carboxyl group of the protected (S)-alanine derivative to form the desired amide bond.

Functional Group Interconversions and Post-Synthetic Modifications on the Core Scaffold

Once the core scaffold of this compound is assembled, further modifications can be made to its functional groups to create derivatives.

N-Terminal Modification: The primary α-amino group is a key site for modification. It can undergo a variety of reactions, including N-alkylation, N-acylation, or sulfonylation, to introduce new functional groups. nih.gov

Pyridine (B92270) Ring Modification: The pyridine ring can also be functionalized. For example, it can be oxidized to the corresponding N-oxide, which alters its electronic properties and can serve as a handle for further reactions. Direct electrophilic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions. Alternatively, N-amination of the pyridine nitrogen can generate N-aminopyridinium salts, which are versatile intermediates for further functionalization. nih.gov

Methodologies for Process Optimization and Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires significant optimization to ensure safety, cost-effectiveness, and efficiency. mdpi.com

Key optimization parameters include:

Reagent Selection: Replacing expensive or hazardous reagents with cheaper, safer alternatives. For example, substituting a costly chiral catalyst with a more economical one or developing a biocatalytic step. researchgate.net

Solvent Minimization: Reducing solvent volumes or switching to greener solvents.

Cycle Time Reduction: Optimizing reaction times, temperatures, and concentrations to maximize throughput.

Purification Strategy: Minimizing the use of chromatography by designing processes where the product can be isolated by crystallization. mdpi.com

Modern approaches like flow chemistry are increasingly being implemented for process optimization. In a flow reactor, reagents are continuously pumped and mixed in a tube or channel, allowing for precise control over reaction parameters, improved heat transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. raco.cat This can lead to higher yields and purity compared to traditional batch processing.

Advanced Spectroscopic and Structural Elucidation Techniques for S 2 Amino N Pyridin 4 Ylmethyl Propionamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

¹H NMR spectroscopy would reveal distinct signals for the protons of the alanine (B10760859) backbone, the methylene (B1212753) bridge, and the pyridine (B92270) ring. The diastereotopic protons of the methylene bridge (adjacent to the amide nitrogen) may appear as a complex multiplet due to restricted rotation around the amide bond. The pyridine ring protons would typically present as two distinct doublets in the aromatic region. ¹³C NMR spectroscopy complements this by identifying the chemical shifts of all unique carbon atoms, including the carbonyl carbon of the amide, the chiral alpha-carbon, and the carbons of the pyridine ring. researchgate.netnih.govmdpi.com

For stereochemical and conformational analysis, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. rsc.org These experiments detect through-space interactions between protons that are in close proximity, providing crucial insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOE correlations between the alpha-proton of the alanine moiety and the methylene bridge protons could help define the torsional angles around the amide bond. rsc.org Comparing experimental NMR data with theoretical chemical shifts calculated via computational methods can further refine the conformational analysis. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | - | ~173-175 |

| Alpha-Carbon (CH) | ~3.5-3.8 | ~50-55 |

| Methyl Group (CH₃) | ~1.2-1.4 (doublet) | ~18-22 |

| Methylene Bridge (CH₂) | ~4.3-4.5 | ~42-45 |

| Pyridine C2, C6 | ~8.4-8.6 (doublet) | ~149-151 |

| Pyridine C3, C5 | ~7.2-7.4 (doublet) | ~121-123 |

| Pyridine C4 | - | ~148-150 |

| Primary Amine (NH₂) | Variable, broad | - |

| Amide (NH) | Variable, broad | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of chiral molecules like this compound. nih.gov As a chiral compound, it will absorb left- and right-circularly polarized light differently, resulting in a characteristic ECD spectrum. mdpi.com

The ECD spectrum is dictated by the electronic transitions of the molecule's chromophores, which in this case are the amide group and the pyridine ring. The sign and intensity of the Cotton effects (the peaks in the ECD spectrum) are directly related to the spatial arrangement of these chromophores around the stereocenter. nsf.gov The absolute (S)-configuration can be unequivocally assigned by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through time-dependent density functional theory (TD-DFT) calculations. utexas.edu This computational approach models the electronic transitions of the molecule in its most stable conformation to predict the resulting spectrum. The correlation between the experimental and theoretical spectra provides a high degree of confidence in the stereochemical assignment. nih.gov

Table 2: Key Chromophores and Their Expected Contribution to the ECD Spectrum

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected Contribution |

| Amide | n → π | ~210-230 | Strong Cotton effect, sensitive to conformation |

| Amide | π → π | ~190-210 | Intense Cotton effect |

| Pyridine Ring | π → π* | ~200-270 | Multiple Cotton effects contributing to the spectral signature |

Advanced Mass Spectrometry for Structural Integrity and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the structural integrity and analyzing the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm its elemental composition. acs.orgbiorxiv.org

Tandem mass spectrometry (MS/MS) is used to investigate the molecule's fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, the most probable fragmentation involves the cleavage of the amide bond, a common pathway for N-substituted amides. nih.govrsc.org This would result in the formation of an acylium ion derived from the (S)-alanine portion and a fragment corresponding to the 4-(aminomethyl)pyridine (B121137) cation. Other potential fragmentations include the loss of the amino group from the alanine backbone or cleavage at the benzylic position between the methylene group and the pyridine ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule's constituent parts. researchgate.netyoutube.com

Table 3: Predicted m/z Values for Key Fragments in ESI-MS/MS (Calculated for the protonated molecule)

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion [M+H]⁺ | C₉H₁₄N₄O | 195.1246 |

| Acylium ion (loss of aminomethylpyridine) | [C₃H₆NO]⁺ | 72.0449 |

| Pyridinylmethyl cation (loss of alanine amide) | [C₆H₇N₂]⁺ | 107.0609 |

| Loss of NH₃ from molecular ion | [C₉H₁₁N₃O]⁺ | 178.0980 |

| Loss of CO from acylium ion | [C₂H₆N]⁺ | 44.0499 |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive method for elucidating the three-dimensional structure of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's solid-state conformation. Crucially, it provides an unambiguous determination of the absolute stereochemistry at the chiral center.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 |

| Hydrogen Bond | Primary Amine N-H | Pyridine N, Amide C=O |

| Hydrogen Bond | Amide N-H | Pyridine N, Amide C=O |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

| van der Waals | Alkyl portions | Alkyl portions |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in this compound. The infrared spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

The spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands, while the secondary amide N-H stretch will appear as a single band, typically in the 3100-3500 cm⁻¹ region. libretexts.orgspectroscopyonline.com A very strong and sharp absorption band, known as the Amide I band, corresponding to the C=O stretching vibration, is expected around 1630-1680 cm⁻¹. spectroscopyonline.com The Amide II band, which arises from N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹. spectroscopyonline.com Additionally, characteristic bands for the C=C and C=N stretching of the pyridine ring and C-N stretching vibrations will be present. orgchemboulder.com

Table 5: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3400-3250 (two bands) | Medium |

| N-H Stretch | Secondary Amide | 3350-3310 (one band) | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Medium |

| C=O Stretch (Amide I) | Amide | 1630-1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510-1570 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Medium-Weak |

| C-N Stretch | Aliphatic Amine/Amide | 1020-1335 | Medium |

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. For bulk purification after synthesis, column chromatography using a stationary phase like silica (B1680970) gel is a standard procedure. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of the final compound. mdpi.com A reversed-phase HPLC method would typically be used to separate the target compound from any starting materials or by-products.

Given the chiral nature of the molecule, chiral chromatography is essential for determining its enantiomeric purity or for separating it from its (R)-enantiomer. nih.gov This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC system. yakhak.org Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including amines and their derivatives. researchgate.netchromatographyonline.com An alternative approach involves derivatization of the amine with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column. acs.orgnih.gov The ratio of the peak areas for the two enantiomers or diastereomers allows for the precise calculation of the enantiomeric excess (ee).

Table 6: Chromatographic Techniques and Their Applications

| Technique | Stationary Phase | Mobile Phase Example | Primary Application |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Bulk purification and isolation |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with TFA | Chemical purity assessment |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak) | Hexane/Isopropanol with an amine additive | Enantiomeric purity (ee) determination, separation of enantiomers |

| Gas Chromatography (GC) | - | - | Less suitable due to low volatility; may require derivatization |

Computational and Theoretical Investigations of S 2 Amino N Pyridin 4 Ylmethyl Propionamide

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Acidity Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of "(S)-2-Amino-N-pyridin-4-ylmethyl-propionamide". nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's three-dimensional and electronic structures. nih.gov By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. nih.gov

The electronic properties are elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For "this compound," the MEP would likely show negative potential (nucleophilic regions) around the nitrogen and oxygen atoms, and positive potential (electrophilic regions) around the amine and amide hydrogens. researchgate.net Acidity studies can also be performed by calculating the pKa values of the ionizable groups, such as the primary amine, to predict their protonation state at physiological pH.

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-311G) nih.gov |

| HOMO Energy | Indicates electron-donating capability. | DFT, Hartree-Fock |

| LUMO Energy | Indicates electron-accepting capability. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of interaction. nih.gov | DFT, Hartree-Fock |

| Calculated pKa | Predicts the protonation state of functional groups at various pH levels. | Continuum Solvation Models (e.g., PCM) with DFT |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on Amide Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com For a flexible molecule like "this compound," MD simulations can reveal its conformational landscape by simulating the motions of its atoms according to the principles of classical mechanics. nih.gov These simulations can identify the most populated conformations and the energetic barriers between them, providing a detailed picture of the molecule's flexibility. nih.gov

The solvent environment plays a crucial role in the behavior of amide-containing systems. nih.govaip.org MD simulations can explicitly model the interactions between the solute molecule and surrounding water molecules. researchgate.netacs.org These solute-solvent interactions, particularly hydrogen bonds with the amide group's carbonyl oxygen and N-H protons, significantly influence the molecule's conformation and dynamics. aip.orgacs.org Combined quantum mechanics/molecular mechanics (QM/MM) methods can offer even greater accuracy by treating the solute with quantum chemistry while the solvent is modeled classically. aip.org Such simulations are vital for understanding how the aqueous environment of a biological system might affect the structure of "this compound".

| Step | Description | Purpose |

|---|---|---|

| System Setup | The molecule is placed in a simulation box filled with a chosen solvent (e.g., water) and counterions are added to neutralize the system. | To create a realistic, solvated environment for the simulation. |

| Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. | To achieve a stable starting point for the simulation. |

| Equilibration (NVT and NPT) | The system is gradually heated to the target temperature (NVT ensemble) and then the pressure is adjusted to the target pressure (NPT ensemble), with restraints on the solute often applied and slowly released. biorxiv.org | To ensure the system reaches the desired temperature and pressure in a stable manner. |

| Production Run | The simulation is run for a specified length of time (nanoseconds to microseconds) without restraints, and the trajectory (atomic coordinates over time) is saved. | To sample the conformational space of the molecule under the specified conditions. |

| Analysis | The trajectory is analyzed to calculate properties like Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), hydrogen bonds, and to perform clustering analysis to identify dominant conformations. | To extract meaningful structural and dynamic information from the simulation. nih.gov |

Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors – In Silico Methodologies)

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. scispace.comchemrxiv.org This method is instrumental in structure-based drug design. For "this compound," docking studies can be used to screen for potential biological targets and to understand the molecular basis of its binding affinity and selectivity. nih.govnih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. rjpbcs.com The scoring function estimates the binding free energy, with lower scores typically indicating more favorable interactions. nih.gov The analysis of the best-docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's amino acid residues. plos.org These studies can generate hypotheses about how "this compound" might interact with a specific biological target, guiding further experimental validation. ekb.eg

| Parameter | Description | Example for a Hypothetical Target |

|---|---|---|

| Docking Score (kcal/mol) | An estimation of the binding affinity; more negative values indicate stronger binding. nih.gov | -8.5 |

| Interacting Residues | The amino acids in the receptor's active site that form interactions with the ligand. | Asp129, Tyr334, Phe290 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and receptor. | Amine N-H with Asp129; Pyridine (B92270) N with Tyr334 |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand and receptor. | Propyl group with Phe290 |

| Binding Pose | The 3D orientation of the ligand within the binding site. | Visualized using molecular graphics software. |

De Novo Design Principles and Ligand Design Strategies for Analogues and Derivatives

De novo design involves the creation of novel molecules from scratch based on an understanding of the physical principles of molecular interactions. nih.gov The structure of "this compound" can serve as a starting point or a molecular scaffold for designing new analogues and derivatives with potentially enhanced activity, selectivity, or pharmacokinetic properties.

Ligand design strategies can be employed to modify the core structure. These strategies include:

Structure-Based Design : Using the 3D structure of a target receptor obtained from molecular docking, modifications can be made to the ligand to improve its fit and interactions within the binding pocket. For example, a functional group could be added to form an additional hydrogen bond with a key residue.

Fragment-Based Design : The compound can be broken down into its constituent fragments (e.g., the pyridine ring, the alanine (B10760859) core, the amide linker). These fragments can be grown, linked, or replaced with other fragments to explore new chemical space and optimize binding.

Scaffold Hopping : The core scaffold can be replaced with a different chemical moiety that maintains a similar 3D arrangement of key interacting groups, potentially leading to novel intellectual property and improved properties.

Privileged Structure-Based Design : The pyridine and amino acid components are considered "privileged structures" in medicinal chemistry, as they are known to bind to a variety of biological targets. This knowledge can be used to guide the design of derivatives targeting specific protein families. nih.gov

| Modification Site | Strategy | Potential Goal |

|---|---|---|

| Pyridine Ring | Add substituents (e.g., -Cl, -OCH3) | Modulate electronics, improve hydrophobic interactions, block metabolism. |

| Amine Group | Alkylation or acylation | Alter hydrogen bonding capacity, change solubility. |

| Propionamide (B166681) Backbone | Replace with different amino acid side chains | Explore steric limits of the binding pocket, introduce new interactions. |

| Amide Linker | Replace with bioisosteres (e.g., ester, reverse amide) | Improve metabolic stability, alter conformational preferences. |

QSAR (Quantitative Structure-Activity Relationship) and SPR (Structure-Property Relationship) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A theoretical QSAR model for analogues of "this compound" would involve several steps. First, a dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov A robust and predictive QSAR model can be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. Similarly, Structure-Property Relationship (SPR) models can be developed to predict physicochemical properties like solubility or metabolic stability.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |

| Topological | Topological Polar Surface Area (TPSA) | Molecular size and polarity, related to membrane permeability. |

| Electronic | Dipole Moment | Overall polarity and charge distribution of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and electron-donating/accepting ability. |

| Steric | Molecular Volume | The size and shape of the molecule. |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Amide Bridges) using Quantum Chemistry

Intramolecular Interactions: The molecule's flexible backbone allows for the potential formation of intramolecular hydrogen bonds. A key possibility is an interaction between the amide N-H proton and the nitrogen atom of the pyridine ring. nih.govrsc.org Such an interaction would constrain the molecule's conformation, creating a pseudo-cyclic structure and reducing its rotational freedom. This can have significant implications for its binding affinity to a receptor, as a more rigid conformation can lead to a lower entropic penalty upon binding.

Intermolecular Interactions: In a condensed phase, such as a crystal or a receptor-bound state, intermolecular interactions dominate.

Hydrogen Bonding: The amine and amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen can act as acceptors. These interactions are crucial for forming stable dimers or extended networks in the solid state. nih.gov

Amide Bridges: The amide groups can form complementary pairs of N-H···O hydrogen bonds with neighboring molecules, creating strong and directional interactions known as amide bridges. researchgate.net These are common motifs in protein structures and can stabilize protein-ligand complexes.

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. nih.gov

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize and quantify these weak interactions, providing insights into their strength and nature. researchgate.netnih.gov

| Interaction Type | Atoms Involved | Significance | Analytical Method |

|---|---|---|---|

| Intramolecular H-Bond | Amide N-H and Pyridine N | Conformational restriction, pre-organization for binding. nih.gov | DFT geometry optimization, NMR studies |

| Intermolecular H-Bond (Amide Bridge) | Amide N-H and Carbonyl O of another molecule | Crystal packing, dimer formation, receptor binding. researchgate.net | X-ray crystallography, QTAIM |

| Intermolecular H-Bond | Amine N-H and Pyridine N/Carbonyl O | Stabilization of crystal lattice and ligand-receptor complexes. | X-ray crystallography, QTAIM |

| π-π Stacking | Pyridine rings of adjacent molecules | Contribution to crystal packing energy. nih.gov | X-ray crystallography, DFT calculations |

Molecular Interactions and Biochemical Investigations of S 2 Amino N Pyridin 4 Ylmethyl Propionamide in Vitro and Mechanistic Focus

Enzyme Binding and Inhibition/Activation Mechanisms (In Vitro Studies Only)

The interaction of (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide with various enzymes would be a primary area of investigation to understand its potential pharmacological effects. Standard in vitro enzyme assays are employed to determine if a compound can inhibit or activate enzymatic activity. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods.

A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%. Further mechanistic studies would elucidate the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. While the pyridine (B92270) and amino-propionamide moieties suggest potential interactions with a range of enzymes, including kinases, proteases, or transferases, no specific enzyme inhibition data for this compound has been reported.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| Kinase X | Kinase Glo | Data Not Available | Data Not Available |

| Protease Y | FRET Assay | Data Not Available | Data Not Available |

Receptor Ligand Binding Profile Assessments (In Vitro, Non-Human Systems)

To determine the receptor binding profile of this compound, in vitro radioligand binding assays are commonly utilized. These experiments use cell membranes or purified receptors from non-human systems that express the target receptor. A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor. A comprehensive receptor screen would typically involve a panel of common G-protein coupled receptors (GPCRs), ion channels, and other receptor types. The pyridine moiety in the compound suggests a potential for interaction with various receptor types, but no such binding data is currently available.

Interaction with Nucleic Acids and Other Biomolecules (In Vitro Mechanistic Investigations)

Investigations into the direct interaction of this compound with nucleic acids (DNA and RNA) would be crucial to assess any potential genotoxic or gene-regulatory effects. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and electrophoretic mobility shift assays (EMSA) can be employed to study these interactions in vitro. These methods can reveal whether the compound binds to nucleic acids, the mode of binding (e.g., intercalation, groove binding), and the binding affinity. To date, there are no published studies detailing the interaction of this specific compound with nucleic acids or other key biomolecules.

Cellular Permeability and Transport Studies in Model Systems (e.g., Caco-2 monolayers, not human absorption)

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of a compound. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

In a typical Caco-2 assay, the compound is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value generally suggests good potential for oral absorption. Additionally, by measuring transport in the reverse direction (BL to AP), an efflux ratio can be determined, indicating whether the compound is a substrate for efflux transporters like P-glycoprotein. Specific Papp values for this compound are not available in the literature.

Table 2: Representative Caco-2 Permeability Assay Parameters (Note: This table is for illustrative purposes only, as no experimental data for the specified compound was found.)

| Parameter | Value | Classification |

|---|---|---|

| Papp (A→B) (10⁻⁶ cm/s) | Data Not Available | - |

| Papp (B→A) (10⁻⁶ cm/s) | Data Not Available | - |

Metabolic Stability and Biotransformation Pathways (In Vitro Enzymatic Studies)

In vitro metabolic stability assays are essential for predicting a compound's in vivo half-life. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes, such as cytochrome P450s. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These parameters provide an indication of how quickly the compound is likely to be metabolized in the body. Furthermore, analysis of the incubation mixture can help identify the major metabolites, elucidating the biotransformation pathways. No metabolic stability data for this compound has been published.

Table 3: Illustrative In Vitro Metabolic Stability Data (Note: This table is for illustrative purposes only, as no experimental data for the specified compound was found.)

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | Data Not Available | Data Not Available |

Specific Protein-Ligand Interactions through Biophysical Characterization (In Vitro)

To understand the specific molecular interactions between this compound and a target protein at a structural level, various biophysical techniques can be employed. Methods such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Surface Plasmon Resonance (SPR) is another powerful technique that can determine the kinetics of binding, providing association (ka) and dissociation (kd) rate constants. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the protein-ligand complex, revealing the specific amino acid residues involved in binding and the conformation of the bound ligand. Without a known biological target, such biophysical characterization for this compound has not been reported.

Applications of S 2 Amino N Pyridin 4 Ylmethyl Propionamide As a Building Block and Research Tool

Utilization in Asymmetric Synthesis of Complex Chiral Molecules

There is no specific literature available detailing the use of (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide as a building block in the asymmetric synthesis of complex chiral molecules. In principle, as a derivative of the chiral amino acid (S)-alanine, it could serve as a chiral synthon. Chiral amides, in general, are valuable in asymmetric synthesis for introducing stereocenters. researchgate.net The inherent chirality of the alanine (B10760859) moiety could be transferred to a larger molecule through various synthetic transformations.

Role as a Chiral Ligand or Organocatalyst in Catalytic Reactions

No specific studies were found that investigate the role of This compound as a chiral ligand or organocatalyst. However, its structure, which combines a chiral amino acid derivative with a pyridine (B92270) ring, suggests potential in these areas. The nitrogen atom of the pyridine ring and the amide group can act as coordination sites for metal centers, making it a candidate for a chiral ligand in metal-catalyzed reactions. mdpi.commdpi.com Amino acid derivatives are known to be effective organocatalysts in a variety of asymmetric transformations. rsc.orgresearchgate.net

Table 1: Potential Catalytic Applications based on Structural Analogs

| Catalytic Application | Relevant Functional Groups | Potential Role of this compound |

|---|---|---|

| Asymmetric catalysis | Chiral center, Pyridine nitrogen, Amide group | Chiral ligand for transition metals |

Development of Chemical Probes for Investigating Biological Systems (In Vitro Tools)

There is no available research on the development of chemical probes derived from This compound . Chemical probes are molecules designed to study biological systems, and their development is a complex process that involves iterative design and synthesis. mskcc.orgmatthewslab.orgrsc.orgnih.govchemicalprobes.org While the scaffold of this compound could potentially be incorporated into a larger molecule with probing capabilities, no such applications have been documented.

Integration into Combinatorial Chemistry and Library Synthesis for Molecular Diversity

While the use of amino acid and pyridine-containing building blocks is common in combinatorial chemistry for the generation of diverse molecular libraries, there are no specific reports of This compound being used for this purpose. nih.govnist.govrsc.orgscilit.com The primary amine and the pyridine ring offer points for diversification, making it a theoretically suitable scaffold for library synthesis aimed at drug discovery. nih.gov

Precursor to Structurally Related Molecules of Academic Interest

No publications were identified that describe the use of This compound as a precursor to other molecules of academic interest. In principle, the functional groups present in the molecule, such as the primary amine, the amide, and the pyridine ring, could be chemically modified to synthesize a variety of derivatives. For instance, the pyridine ring is a common structural motif in many pharmaceuticals. nih.govgoogle.commdpi.comgoogle.com

Potential in Material Science and Supramolecular Assembly Applications

There is no specific research on the application of This compound in material science or supramolecular assembly. However, amino acid derivatives and pyridine-containing molecules are known to participate in the formation of ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. bbau.ac.in These interactions are fundamental to the design of functional materials, including metal-organic frameworks (MOFs). uab.catnih.govresearchgate.netrsc.org The combination of a chiral center, an amide, and a pyridine ring in one molecule could lead to the formation of chiral supramolecular structures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 2 Amino N Pyridin 4 Ylmethyl Propionamide Analogues

Systematic Modification of the Pyridine (B92270) Moiety and its Influence on Molecular Interactions

The pyridine ring is a common heterocycle in FDA-approved drugs, largely because its nitrogen atom can significantly alter physicochemical properties compared to a simple benzene (B151609) ring. nih.gov Modifications to this moiety in analogues of (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide have profound effects on molecular interactions.

The nitrogen atom in the pyridine ring modulates the molecule's lipophilicity, improves aqueous solubility, and enhances its ability to form hydrogen bonds, which can be critical for target engagement. nih.gov The position of substituents on the pyridine ring is also crucial. Computational studies on related pyridine derivatives suggest that certain positions are more tolerant to the introduction of substituents than others. nih.gov For instance, in some series of pyridine compounds, substitutions at the 2- and 3-positions lead to more active compounds than those at the 4-position. mdpi.com

The electronic properties of substituents on the pyridine ring can dictate the strength and nature of interactions. Studies on other classes of pyridine-containing molecules have shown that electron-withdrawing groups on the pyridine ring can promote interaction with biological targets, potentially by stabilizing a cationic character at physiological pH, which in turn strengthens electrostatic attraction to target sites. mdpi.com Conversely, the introduction of bulky groups can lead to steric hindrance, exhibiting lower biological activity. nih.gov The pyridine ring itself is capable of engaging in various non-covalent interactions, including π-π stacking and π-alkyl interactions, which are essential for anchoring the ligand within a binding pocket. nih.govnih.gov

Table 1: Influence of Pyridine Moiety Modifications on Molecular Interactions

| Modification on Pyridine Ring | Predicted Effect on Interaction | Rationale |

| Addition of hydroxyl (-OH) group | Enhanced hydrogen bonding | Provides additional H-bond donor/acceptor sites. nih.gov |

| Addition of methoxy (B1213986) (-OCH3) group | May enhance activity | Can alter electronic profile and solubility. nih.gov |

| Introduction of a halogen (e.g., -Cl) | Variable; potentially decreased activity | Can increase steric bulk and alter electronics. nih.gov |

| Isomeric repositioning of the nitrogen | Alters H-bonding vectors and basicity | Changes the geometry of potential hydrogen bonds. |

| Addition of a bulky alkyl group | Decreased binding affinity | Likely due to steric hindrance at the binding site. nih.gov |

Exploration of Substituent Effects on the Propionamide (B166681) Core and Amino Group

The propionamide core and the primary amino group of this compound are central to its function, providing a scaffold for key interactions and maintaining the correct spatial orientation of the other moieties.

The amide linkage within the propionamide core is a critical interaction point. In related series of compounds, replacing such linkages with other functional groups has been shown to cause a significant decrease in activity. nih.gov This is often attributed to the loss of a crucial hydrogen bond with the target protein, highlighting the importance of both the hydrogen bond donor (N-H) and acceptor (C=O) properties of the amide group. nih.gov

The primary amino group at the chiral center is another key feature. Its basic nature allows for the formation of strong ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in a binding site. Cationic residues are known to be pivotal for instigating electrostatic interactions with negatively charged biological membranes or protein surfaces. nih.gov Modifications such as N-alkylation or acylation would neutralize this charge and remove a key hydrogen bond donor, which would be expected to significantly alter or abolish activity.

Substituents on the propionamide backbone itself could influence the molecule's conformational flexibility. Adding alkyl groups, for instance, could restrict bond rotation, locking the molecule into a more rigid conformation that may be either more or less favorable for binding.

Table 2: Predicted Effects of Substituents on the Propionamide Core and Amino Group

| Modification | Predicted Effect on Activity | Rationale |

| N-methylation of the α-amino group | Significant decrease | Loss of a hydrogen bond donor and potential steric clash. |

| Replacement of amide with ester | Significant decrease | Alters hydrogen bonding capacity and electronic nature. nih.gov |

| Acylation of the α-amino group | Significant decrease | Neutralizes positive charge and adds steric bulk. |

| Addition of a methyl group to the propionamide backbone | Variable | May introduce steric hindrance or provide favorable hydrophobic interactions, while altering conformational freedom. |

Stereochemical Influences on Binding Affinity and Conformational Preferences

Biological systems are inherently chiral, and as a result, the two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov For this compound, the stereochemistry at the C2 position of the propionamide moiety is critical.

The (S)-configuration dictates the specific three-dimensional arrangement of the amino group, the pyridylmethyl group, and the amide carbonyl. This precise spatial orientation is essential for the molecule to properly align with its chiral binding site on a biological target, allowing for optimal interactions. nih.gov The inactive (R)-enantiomer, while possessing the same functional groups, cannot present them in the correct geometry to bind effectively, much like a left-handed glove will not fit a right hand. nih.gov

Table 3: Stereochemical Configuration and its Hypothetical Impact on Binding

| Compound | Stereochemistry | Predicted Binding Affinity | Rationale |

| (S)-enantiomer | S at C2 | High | The "eutomer"; correct 3D orientation of functional groups for optimal target interaction. nih.gov |

| (R)-enantiomer | R at C2 | Low or None | The "distomer"; incorrect spatial arrangement prevents effective binding. nih.gov |

| Racemic Mixture | (S) and (R) | Intermediate | Contains only 50% of the active enantiomer. |

Conformational Analysis and its Correlation with Molecular Recognition (Molecular Level)

Molecules with rotatable bonds, such as this compound, can exist in numerous different shapes or conformations. Conformational analysis is the study of these different conformations and their relative energies. A molecule must adopt a specific low-energy conformation, often termed the "bioactive conformation," to be recognized by and bind to its biological target.

Studies of structurally related molecules, like sulfapyridine, have demonstrated conformational polymorphism, where the molecule crystallizes in different forms with significantly different torsion angles, illustrating its inherent flexibility. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the accessible conformational space of a molecule in a simulated physiological environment. nih.gov

For this compound, key torsion angles would define the relative positions of the pyridine ring, the amide plane, and the primary amino group. The inherent stereochemistry of the (S)-center plays a crucial role in predisposing the molecule to favor a certain subset of these conformations. nih.gov It is the correlation between these preferred, low-energy conformations and the geometry of the target's binding site that underpins molecular recognition and ultimately determines binding affinity. A stable complex is formed when the ligand's bioactive conformation fits snugly into the receptor, often without inducing substantial conformational changes in the protein. nih.gov

Table 4: Conformational States and Correlation with Molecular Recognition

| Torsion Angle (Hypothetical) | Description | Predicted State | Correlation with Recognition |

| τ1 (Pyridine-CH2-NH-CO) | Orientation of pyridine relative to amide | Extended | Potentially active; allows pyridine to access a specific sub-pocket. |

| τ1 (Pyridine-CH2-NH-CO) | Folded | Potentially inactive; may cause steric clash or improper orientation. | |

| τ2 (Cα-C(O)-NH-CH2) | Planarity and orientation of amide bond | Trans | Active; standard low-energy conformation for amide bonds. |

| τ3 (N-Cα-C(O)-NH) | Orientation of amino group relative to amide | Specific range (e.g., 60° ± 20°) | Active; positions amino group for key ionic or H-bond interaction. |

Pharmacophore Elucidation and Computational SAR from Molecular Modeling Studies

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. drugdesign.org A pharmacophore model for this compound and its analogues can be elucidated from their common structural features and SAR data.

The key pharmacophoric features of this compound class likely include:

A Hydrogen Bond Donor (HBD): The primary α-amino group, which is likely protonated at physiological pH, can act as a strong HBD and/or engage in a critical ionic bond.

An Aromatic/π-Interaction Center: The pyridine ring serves as a feature capable of π-π stacking or other hydrophobic interactions. nih.gov

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propionamide group.

A Hydrogen Bond Donor (HBD): The N-H group of the propionamide linkage. nih.gov

Molecular modeling techniques, such as molecular docking, can be used to generate and test hypotheses about how these molecules bind to their target. researchgate.net Docking studies can visualize the binding mode, confirming the importance of predicted interactions, such as hydrogen bonds formed by the amide group or π-stacking of the pyridine ring. nih.gov These computational methods provide a powerful "computational microscope" to understand biochemical processes at a molecular level. umich.edu The resulting computational SAR and validated pharmacophore models can then be used to screen virtual libraries for new, structurally diverse compounds or to guide the design of novel analogues with improved potency and properties. pharmacophorejournal.comunina.it

Table 5: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Group Responsible | Type of Interaction |

| Cationic Center / H-Bond Donor | α-Amino group (-NH2) | Ionic bond, Hydrogen bond |

| Aromatic Ring | Pyridine ring | π-π stacking, Hydrophobic interaction |

| H-Bond Acceptor | Amide carbonyl (-C=O) | Hydrogen bond |

| H-Bond Donor | Amide N-H | Hydrogen bond |

Future Research Directions and Emerging Opportunities for S 2 Amino N Pyridin 4 Ylmethyl Propionamide

Development of Novel and Sustainable Synthetic Methodologies

The creation of amide bonds is a cornerstone of organic and medicinal chemistry. nih.gov Traditional methods for synthesizing N-substituted amides often require harsh conditions, stoichiometric coupling reagents, or metal catalysts, which can present environmental and economic challenges. nih.govresearchgate.net Future research should focus on developing novel and sustainable synthetic routes to (S)-2-Amino-N-pyridin-4-ylmethyl-propionamide.

Green chemistry approaches are particularly promising. Enzymatic catalysis, for instance, using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and environmentally benign method for direct amidation of carboxylic acids with amines. nih.gov These reactions can be performed in green solvents, such as cyclopentyl methyl ether (CPME), and often result in high yields without the need for extensive purification. nih.gov Another avenue involves metal- and solvent-free conditions, which represent a practical and efficient approach to amide synthesis. researchgate.net Furthermore, advancements in flow chemistry could enable the continuous and scalable production of this and related amide compounds, reducing waste and improving efficiency compared to batch processes. nih.gov

| Synthesis Approach | Key Features | Potential Advantages |

| Enzymatic Catalysis | Utilizes lipases (e.g., CALB) in green solvents. | High conversion and yields, mild reaction conditions, environmentally friendly. nih.gov |

| Metal- & Solvent-Free | Avoids metal catalysts and organic solvents. | Reduced metal residue, lower environmental impact, practical for scale-up. researchgate.net |

| Flow Chemistry | Continuous reaction processing. | Scalable, improved safety, higher efficiency, and purity. nih.gov |

| Silica-Catalyzed Amidation | Uses activated silica (B1680970) as a catalyst for direct amide bond formation. | Potential for broader substrate scope, though limitations with bulky substrates exist. whiterose.ac.uk |

Developing these sustainable methods would not only make the synthesis of this compound more efficient but also align with the growing demand for greener chemical processes.

Exploration of Undiscovered Molecular Targets for In Vitro Investigations

The biological activity of a molecule is intrinsically linked to its interaction with specific molecular targets. While the full biological profile of this compound is yet to be elucidated, its structure suggests several possibilities for in vitro investigation. The pyridine (B92270) ring is a common feature in many FDA-approved drugs and is known to interact with a wide range of biological targets, including kinases and enzymes involved in critical cellular processes. nih.govnih.gov

Future research should employ high-throughput screening (HTS) techniques to test the compound against diverse panels of molecular targets. bath.ac.uk Given that amino acid derivatives have shown efficacy as anticancer agents and enzyme inhibitors, screening could prioritize targets relevant to oncology and metabolic diseases. amerigoscientific.comnih.gov For example, many kinase inhibitors feature a pyridine scaffold that interacts with the enzyme's active site. nih.gov It would be valuable to explore whether this compound can inhibit specific kinases implicated in cancer cell proliferation.

Additionally, the compound could be tested for its activity against enzymes like squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51), which are targets for antifungal agents. nih.gov The structural similarities to other amino acid-based inhibitors suggest it could interfere with metabolic pathways essential for pathogen survival.

Integration into Advanced Functional Materials or Nanotechnology Research

Amino acids and their derivatives are increasingly being used in the field of nanotechnology and materials science. mdpi.comsruc.ac.uk Their ability to self-assemble and functionalize nanoparticles makes them valuable components for creating novel materials with applications in biosensing, drug delivery, and diagnostics. mdpi.comnih.gov

The structure of this compound, with its hydrogen-bonding capabilities (amide group) and potential metal coordination site (pyridine nitrogen), makes it an excellent candidate for integration into functional materials. Research could explore its use in:

Nanoparticle Functionalization: Coating inorganic nanoparticles with this compound could enhance their stability and biocompatibility, and potentially add therapeutic or diagnostic properties. nih.gov

Self-Assembled Nanostructures: The molecule could be a building block for self-assembled complexes, which have shown enhanced pharmacokinetic profiles compared to free amino acids. mdpi.com

Biosensors: As part of a larger nanostructure, it could help bind biological receptors to a sensor surface, enhancing sensitivity and performance for detecting specific organic compounds. sruc.ac.uk

Applications of Chemoinformatics and Machine Learning for Rational Analog Design

Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, allowing for the rapid screening of virtual compounds and the prediction of their biological activities. novartis.comresearchgate.netmdpi.com These computational approaches can significantly accelerate the design of new analogs of this compound with improved properties.

Future efforts could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small library of derivatives, a QSAR model could be built to correlate structural features with biological activity. This model could then predict the potency of new, unsynthesized analogs. nih.govelsevier.com

Pharmacophore Mapping: Identifying the key structural features (hydrogen bond donors/acceptors, aromatic rings) responsible for a desired biological effect allows for the design of new molecules that retain these features while having different core structures. jneonatalsurg.com

Machine Learning-Guided Design: Advanced ML models, including deep learning, can be trained on large chemical datasets to generate entirely new molecular structures with a high probability of being active against a specific target. novartis.comacs.org These models can guide synthetic efforts by prioritizing compounds with the most promising in silico profiles. acs.org

| Computational Technique | Application for Analog Design | Expected Outcome |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models to estimate the potency of new analogs before synthesis. nih.gov |

| Pharmacophore Mapping | Identify essential 3D structural features for activity. | A 3D model to guide the design of diverse compounds with the same key interactions. jneonatalsurg.com |

| Molecular Docking | Simulate the binding of analogs to a target protein. | Prediction of binding affinity and orientation, aiding in lead optimization. nih.gov |

| Machine Learning | Train algorithms on large datasets to predict properties. | Generation of novel structures and prioritization of synthetic targets. novartis.comacs.org |

Potential as a Scaffold for Pre-clinical and Theoretical Drug Design Studies (In Vitro, Mechanistic)

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound structure is an excellent candidate for a versatile scaffold in drug design. nbinno.com The pyridine ring is a privileged structure in medicinal chemistry, known to enhance biochemical potency, metabolic stability, and cell permeability. nih.gov

Future pre-clinical and theoretical studies should leverage this scaffold to:

Develop Compound Libraries: Systematically modify the scaffold by altering substituents on the pyridine ring or changing the amino acid portion to establish clear structure-activity relationships (SAR).

Investigate Mechanistic Pathways: Once an active compound is identified, in vitro assays can be used to elucidate its mechanism of action. For example, if a compound shows anticancer activity, studies could determine if it induces apoptosis, inhibits cell cycle progression, or targets a specific signaling pathway.

Dual-Target Inhibitor Design: The scaffold could be elaborated to create inhibitors that act on multiple targets simultaneously, a strategy that is gaining traction for treating complex diseases like cancer and fungal infections. nih.gov

The combination of a chiral amino acid and a versatile pyridine ring makes this compound a rich platform for generating novel chemical entities with significant potential for further pre-clinical development. nih.gov

Q & A

Q. Advanced

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) to resolve the absolute configuration.

- Structure solution : Apply direct methods in SHELXD or charge flipping in SHELXS for phase determination .

- Refinement : Optimize the model using SHELXL with anisotropic displacement parameters for non-H atoms. Validate the (S)-configuration via Flack parameter analysis .

- Visualization : Generate anisotropic displacement ellipsoid plots using Mercury CSD to confirm stereochemical assignments .

Which analytical techniques are critical for confirming the purity and structural identity of this compound?

Q. Basic

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 208.12) .

How can researchers address discrepancies in bioactivity data across different enzymatic assays?

Q. Advanced

- Source analysis : Check enantiomeric purity (≥98% by chiral HPLC) and solvent effects (DMSO vs. aqueous buffers) .

- Assay conditions : Standardize enzyme concentrations (e.g., 10 nM), substrate Km values, and incubation times.

- Control experiments : Include positive controls (e.g., known inhibitors) and validate via dose-response curves. Use statistical tools like ANOVA to assess reproducibility .

What computational strategies predict the binding affinity of this compound to target enzymes?

Q. Advanced

- Docking studies : Perform rigid/flexible docking using AutoDock Vina or GOLD to explore binding modes. Prioritize pyridinyl and amide groups for hydrogen bonding with active-site residues (e.g., Asp/Glu) .

- MD simulations : Run 100 ns trajectories in AMBER to assess binding stability. Analyze RMSD and interaction fingerprints (e.g., π-stacking with Tyr residues) .

- QSAR modeling : Derive descriptors (logP, polar surface area) using Dragon software to correlate structure-activity relationships .

What is the role of the pyridin-4-ylmethyl group in modulating pharmacological activity?

Q. Basic

- Hydrogen bonding : The pyridinyl nitrogen acts as a hydrogen bond acceptor with catalytic residues (e.g., Ser/Thr kinases) .

- Lipophilicity : Enhances blood-brain barrier penetration (calculated logP ~1.5) .

- Steric effects : The methylene linker provides flexibility for optimal binding orientation .

How can reaction conditions be optimized to minimize racemization during synthesis?

Q. Advanced

- Temperature control : Conduct coupling steps at 0–4°C to reduce kinetic energy and racemization .

- Base selection : Use mild bases (e.g., DIEA) instead of strong bases (e.g., NaOH) .

- Catalysts : Employ chiral auxiliaries (e.g., Oppolzer’s sultam) or enzymes (lipases) for asymmetric synthesis .

How stable is this compound under various storage conditions?

Q. Basic

- Thermal stability : TGA shows decomposition onset at 170°C (mp: 170°C, DSC) .

- Humidity : Store desiccated at -20°C; hygroscopicity tests indicate <1% water uptake at 25°C/60% RH .

- Solution stability : Stable in DMSO for 6 months at -80°C (validated by HPLC) .

How is enantiomeric excess analyzed using chiral chromatography?

Q. Advanced

- Column selection : Use Chiralpak IG or AD-H columns with cellulose-based stationary phases.

- Mobile phase : Optimize isocratic elution (e.g., 90:10 hexane/ethanol + 0.1% TFA) for baseline separation (R > 1.5) .

- Detection : Compare retention times with racemic mixtures and quantify via peak area ratios .

How should conflicting results in enzyme inhibition assays be interpreted?

Q. Advanced

- Mechanistic studies : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

- Off-target effects : Screen against related enzymes (e.g., kinase panels) using Caliper Assay platforms .

- Data normalization : Use Z’-factor analysis to validate assay robustness and exclude outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.